6-Methyl-5-methylidenepyrimidin-4-one
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Overview
Description
6-Methyl-5-methylidenepyrimidin-4-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-methylidenepyrimidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-methylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-Methyl-5-methylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A closely related compound with similar biological activities.
Pyrimidino[4,5-d][1,3]oxazine: Another related compound with potential therapeutic applications.
Uniqueness
6-Methyl-5-methylidenepyrimidin-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H6N2O |
---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
6-methyl-5-methylidenepyrimidin-4-one |
InChI |
InChI=1S/C6H6N2O/c1-4-5(2)7-3-8-6(4)9/h3H,1H2,2H3 |
InChI Key |
MAISDQICOHPWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC(=O)C1=C |
Origin of Product |
United States |
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